2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole
Description
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is a highly substituted carbazole derivative characterized by benzyl groups at positions 2, 3, 6, and 7, along with an ethyl group at the 9-position. This substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in organic electronics, photovoltaics, and as a ligand in coordination chemistry. The benzyl groups enhance solubility in non-polar solvents and contribute to π-π stacking interactions, while the ethyl group at position 9 provides moderate steric bulk compared to longer alkyl chains .
Properties
CAS No. |
91811-04-0 |
|---|---|
Molecular Formula |
C42H37N |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2,3,6,7-tetrabenzyl-9-ethylcarbazole |
InChI |
InChI=1S/C42H37N/c1-2-43-41-29-37(25-33-19-11-5-12-20-33)35(23-31-15-7-3-8-16-31)27-39(41)40-28-36(24-32-17-9-4-10-18-32)38(30-42(40)43)26-34-21-13-6-14-22-34/h3-22,27-30H,2,23-26H2,1H3 |
InChI Key |
LORSWNKKRYYZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C(=C5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole at the nitrogen atom followed by benzylation at the 2, 3, 6, and 7 positions . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for carbazole derivatives, including 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole, often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its photochemical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, which are crucial in many biological and chemical systems .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
The following table summarizes key structural and functional differences between 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole and analogous compounds:
Key Comparison Points:
Substituent Positions and Electronic Effects The tetrabenzyl derivative features electron-donating benzyl groups at positions 2,3,6,7, creating an electron-rich aromatic core. In contrast, brominated analogs (e.g., 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole) are electron-deficient, enabling participation in Suzuki-Miyaura couplings . Methyl groups (e.g., 1,3,6,8-Tetramethyl-9H-carbazole) provide weaker electron-donating effects compared to benzyl groups, influencing redox potentials and luminescence properties .
Steric and Solubility Considerations
- Bulky substituents like triphenylsilyl groups (e.g., 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole) increase steric hindrance, improving thermal stability but reducing solubility in polar solvents .
- The tetrabenzyl derivative’s benzyl groups enhance solubility in toluene and chloroform while enabling π-π interactions critical for solid-state device performance.
Synthetic Accessibility
- Brominated and alkylated carbazoles (e.g., 9-(2-Bromoethyl)-9H-carbazole) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation , whereas the tetrabenzyl derivative likely requires multi-step benzylation under controlled conditions.
Application Potential The tetrabenzyl derivative’s extended conjugation and solubility make it suitable for organic light-emitting diodes (OLEDs) or as a host material in phosphorescent devices. Halogenated analogs are preferred for polymerization or functionalization via cross-coupling, while silylated derivatives excel in thermally stable charge-transport layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
